

# Application Notes and Protocols: Debrisoquin-Based TMPRSS2 Inhibition Assay

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Compound of Interest		
Compound Name:	Debrisoquin	
Cat. No.:	B072478	Get Quote

# For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing a **Debrisoquin**-based Transmembrane Protease, Serine 2 (TMPRSS2) inhibition assay. This document is intended for researchers, scientists, and professionals in drug development interested in screening and characterizing potential TMPRSS2 inhibitors.

#### Introduction

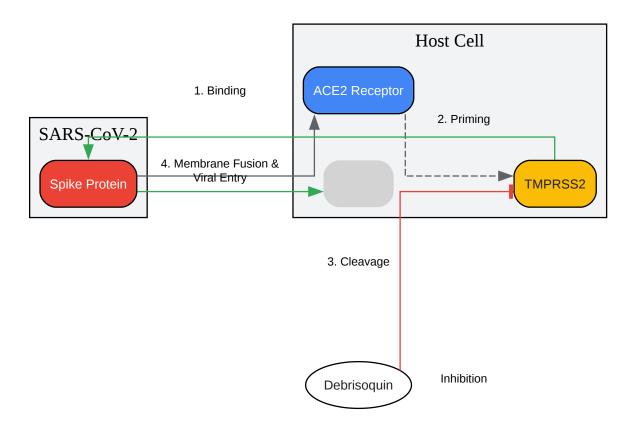
Transmembrane Protease, Serine 2 (TMPRSS2) is a type II transmembrane serine protease expressed in epithelial cells of various tissues, including the respiratory and gastrointestinal tracts.[1][2] TMPRSS2 plays a crucial role in the proteolytic priming of viral spike proteins, such as those of SARS-CoV and SARS-CoV-2, which is a critical step for viral entry into host cells. [3][4][5] This function makes TMPRSS2 a promising therapeutic target for antiviral drug development. **Debrisoquin**, a previously known adrenergic neuron-blocking drug, has been identified as a noncovalent inhibitor of TMPRSS2, blocking SARS-CoV-2 infectivity in a TMPRSS2-dependent manner.

This document outlines the principles of a fluorogenic biochemical assay to determine the inhibitory activity of compounds like **Debrisoquin** against TMPRSS2.

## Signaling Pathway and Experimental Workflow



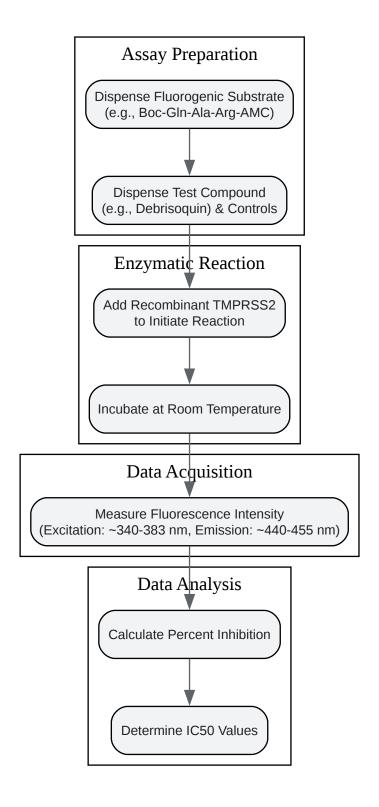
To understand the context of the assay, the following diagrams illustrate the role of TMPRSS2 in viral entry and the general workflow of the inhibition assay.



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Caption: Role of TMPRSS2 in SARS-CoV-2 entry and its inhibition by **Debrisoquin**.





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Caption: General experimental workflow for the TMPRSS2 inhibition assay.



## **Quantitative Data Summary**

The inhibitory activity of **Debrisoquin** and other reference compounds against TMPRSS2 is summarized below. This data is crucial for comparing the potency of novel inhibitors.

Compound	IC50 Value (μM)	Assay Type	Cell Line (for cellular assays)	Reference
Debrisoquin	23 ± 11	Biochemical	-	_
Debrisoquin	22 ± 1	Viral Infectivity	Calu-3	
Camostat	0.0062	Biochemical	-	
Nafamostat	0.00027	Biochemical	-	
Gabexate	0.130	Biochemical	-	
Pentamidine	-	Biochemical	-	
Propamidine	-	Biochemical	-	_

Note: IC50 values can vary depending on the specific assay conditions and reagents used.

# **Experimental Protocols**

This section provides detailed methodologies for performing a fluorogenic biochemical assay to measure TMPRSS2 inhibition. The protocol is adaptable for both 384-well and 1536-well plate formats.

#### **Materials and Reagents**

- Recombinant Human TMPRSS2 (catalytic domain, e.g., amino acids 106-492): Produced in a suitable expression system (e.g., yeast).
- Fluorogenic Substrate: Boc-Gln-Ala-Arg-AMC (Bachem, Cat #: I-1550).
- Test Compound: Debrisoquin.
- Control Inhibitor: Camostat or Nafamostat.



- Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.01% Tween-20.
- Plates: Black, solid-bottom, medium-binding 384-well or 1536-well plates.
- Instrumentation: Acoustic liquid handler (e.g., ECHO 655), automated dispenser (e.g., BioRAPTR), and a fluorescence plate reader (e.g., PHERAstar).

#### **Assay Protocol (384-Well Plate Format)**

- · Compound and Substrate Dispensing:
  - Using an acoustic dispenser, add 62.5 nL of the test compound (**Debrisoquin**) or control inhibitor dissolved in DMSO to the appropriate wells of a 384-well black plate.
  - Dispense 62.5 nL of the Boc-Gln-Ala-Arg-AMC substrate to all wells. The final substrate concentration should be below its Km value (e.g., 10 μM) to ensure sensitivity to competitive inhibitors.
- Enzyme Addition and Incubation:
  - Prepare a solution of recombinant TMPRSS2 in the assay buffer. The optimal enzyme concentration should be predetermined to achieve approximately 20% substrate cleavage within the incubation period (e.g., 1 μM).
  - Using an automated dispenser, add 750 nL of the TMPRSS2 solution to initiate the reaction in all wells except for the negative control (buffer only) wells. The total reaction volume will be 25 μL.
  - Incubate the plate at room temperature for 60 minutes.
- Fluorescence Detection:
  - Measure the fluorescence intensity using a plate reader with an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 440 nm.

#### **Assay Protocol (1536-Well Plate Format)**

Compound and Substrate Dispensing:



- Using an acoustic dispenser, add 20 nL of the test compound (**Debrisoquin**) or control inhibitor to the wells of a 1536-well black plate.
- Dispense 20 nL of the Boc-Gln-Ala-Arg-AMC substrate to all wells.
- Enzyme Addition and Incubation:
  - Prepare the TMPRSS2 enzyme solution in the assay buffer.
  - $\circ$  Dispense 150 nL of the TMPRSS2 solution to initiate the reaction. The total reaction volume will be 5  $\mu$ L.
  - Incubate the plate at room temperature for 60 minutes.
- Fluorescence Detection:
  - Measure the fluorescence intensity using a plate reader with an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 440 nm.

#### **Data Analysis**

- Calculate Percent Inhibition:
  - The percent inhibition for each concentration of the test compound is calculated using the following formula:
  - Fluorescence Inhibitor: Fluorescence from wells containing the test compound.
  - Fluorescence\_NegativeControl: Fluorescence from wells with buffer only (no enzyme).
  - Fluorescence\_PositiveControl: Fluorescence from wells with enzyme and substrate but no inhibitor (e.g., DMSO vehicle control).
- Determine IC50 Value:
  - Plot the percent inhibition against the logarithm of the inhibitor concentration.
  - Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value,
     which is the concentration of the inhibitor that reduces enzyme activity by 50%.



## **Validation and Counter-Screening**

To ensure the validity of the results and eliminate false positives, consider the following:

- Z'-factor and Signal-to-Background (S:B) Ratio: For high-throughput screening, assess the
  assay quality by calculating the Z'-factor and S:B ratio from the positive and negative
  controls. A Z'-factor > 0.5 indicates a robust assay.
- Fluorescence Quenching Counter-Assay: Test compounds that show inhibitory activity
  should be evaluated in a counter-assay to identify false positives that may quench the
  fluorescence of the AMC fluorophore, thereby mimicking inhibition. This involves adding the
  compounds to a solution containing a fixed concentration of AMC and measuring any
  decrease in fluorescence.
- Orthogonal Assays: Confirmation of hits can be performed using an orthogonal assay, such
  as a mass spectrometry-based assay, which uses an unlabeled peptide substrate mimicking
  the SARS-CoV-2 spike cleavage site.

By following these detailed protocols and considering the validation steps, researchers can effectively screen and characterize TMPRSS2 inhibitors like **Debrisoquin**, contributing to the development of novel antiviral therapeutics.

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